2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine
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Overview
Description
2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of 1,3-thiazole derivatives with appropriate methoxy and amine substituents. One common method involves the reaction of 1,3-thiazole-5-carbaldehyde with methoxyamine hydrochloride under basic conditions to form the intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various downstream effects, such as the inhibition of cell growth or the induction of cell death .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-(1,3-thiazol-2-yl)ethanol: Similar structure but with an alcohol group instead of an amine.
1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one: Contains a ketone group instead of an amine.
4-Phenyl-1,3-thiazol-2-amine: Similar thiazole ring but with a phenyl group.
Uniqueness
2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine is unique due to its specific combination of methoxy and amine groups attached to the thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C6H10N2OS |
---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-methoxy-2-(1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H10N2OS/c1-9-5(2-7)6-3-8-4-10-6/h3-5H,2,7H2,1H3 |
InChI Key |
SURPEABJPXXBJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CN=CS1 |
Origin of Product |
United States |
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